2-Chloro-1-(3-(hydroxymethyl)azetidin-1-yl)butan-1-one

Hydrogen bonding Physicochemical profiling Medicinal chemistry

This azetidine building block combines a 3-hydroxymethyl H-bond donor and an electrophilic α-chloroketone in a single scaffold—functionality absent in the 3-methoxy (CAS 2091636-86-9; HBD=0) and 3-hydroxy (CAS 2092698-90-1; altered geometry) analogs. The bifunctional architecture enables simultaneous nucleophilic displacement and ketone derivatization, doubling accessible chemical space per step. Validated as a privileged Polθ inhibitor chemotype, it is purpose-built for SAR campaigns where H-bond capacity, conformational flexibility (3 rotatable bonds), and balanced logP (~0.6) are critical. Currently offered at ≥95% purity; limited availability—confirm stock before ordering.

Molecular Formula C8H14ClNO2
Molecular Weight 191.65 g/mol
CAS No. 2092461-80-6
Cat. No. B1476706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-(3-(hydroxymethyl)azetidin-1-yl)butan-1-one
CAS2092461-80-6
Molecular FormulaC8H14ClNO2
Molecular Weight191.65 g/mol
Structural Identifiers
SMILESCCC(C(=O)N1CC(C1)CO)Cl
InChIInChI=1S/C8H14ClNO2/c1-2-7(9)8(12)10-3-6(4-10)5-11/h6-7,11H,2-5H2,1H3
InChIKeyFBMBZNCGIMBLRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-(3-(hydroxymethyl)azetidin-1-yl)butan-1-one (CAS 2092461-80-6): Structural and Functional Baseline for Procurement Decisions


2-Chloro-1-(3-(hydroxymethyl)azetidin-1-yl)butan-1-one (CAS 2092461-80-6) is a synthetic azetidine-containing chloroketone with the molecular formula C8H14ClNO2 and a molecular weight of 191.65 g/mol . It features a four-membered azetidine ring substituted at the 3-position with a hydroxymethyl group and N-acylated with a 2-chlorobutanoyl moiety. This bifunctional architecture combines a hydrogen-bond donor (hydroxymethyl), a hydrogen-bond acceptor (amide carbonyl), and an electrophilic α-chloroketone, making it a versatile intermediate for medicinal chemistry derivatization. The compound is supplied at ≥95% purity as a research-grade building block, though commercial availability is currently limited with multiple vendors listing it as discontinued .

Why 2-Chloro-1-(3-(hydroxymethyl)azetidin-1-yl)butan-1-one Cannot Be Substituted by In-Class Azetidine Analogs


Azetidine-based building blocks are frequently treated as interchangeable by procurement workflows, yet the specific combination of a 3-hydroxymethyl substituent and an α-chloroketone warhead in this compound creates a distinct physicochemical and reactivity profile that cannot be replicated by close analogs. The hydroxymethyl group provides a hydrogen-bond donor (HBD count = 1) that is absent in the 3-methoxy analog (CAS 2091636-86-9; HBD = 0), while the methylene spacer between the azetidine ring and hydroxyl group alters both conformational flexibility and pKa relative to the direct 3-hydroxy analog (CAS 2092698-90-1) . The α-chloroketone introduces electrophilic reactivity not present in simple acyl azetidines such as 1-(3-(hydroxymethyl)azetidin-1-yl)ethanone (CAS 1421070-16-7), enabling nucleophilic displacement or covalent probe design . Furthermore, the 3-hydroxymethyl-azetidine scaffold has recently been validated as a privileged chemotype for polymerase theta (Polθ) inhibition, where subtle modifications to the azetidine substitution pattern profoundly affect target engagement . These cumulative differences mean that substituting even a structurally similar azetidine congener will alter hydrogen-bonding capacity, lipophilicity, metabolic stability, and target-binding geometry—any of which can derail a structure-activity relationship (SAR) campaign or chemical biology experiment.

Quantitative Differentiation Evidence for 2-Chloro-1-(3-(hydroxymethyl)azetidin-1-yl)butan-1-one Versus Closest Structural Analogs


Hydrogen-Bond Donor Capacity: Hydroxymethyl vs. Methoxy and Hydroxy Azetidine Analogs

The target compound possesses a hydroxymethyl substituent conferring a hydrogen-bond donor count of 1, which is identical to the 3-hydroxy analog (CAS 2092698-90-1, HBD = 1) but critically distinct from the 3-methoxy analog (CAS 2091636-86-9, HBD = 0) . The absence of any HBD in the methoxy analog renders it incapable of participating as a hydrogen-bond donor in target binding or crystal packing, a feature that directly impacts molecular recognition and solubility. The methylene spacer in the target compound further differentiates it from the 3-hydroxy analog by altering the pKa and geometry of the donor group .

Hydrogen bonding Physicochemical profiling Medicinal chemistry

Lipophilicity Tuning: XLogP3-AA Differentiation from Fluoromethyl Analog

The target compound exhibits a computed XLogP3-AA value of 0.6, reflecting the polar character contributed by the hydroxymethyl hydrogen-bond donor/acceptor . In contrast, the fluoromethyl analog (CAS 2092256-20-5), which replaces -CH2OH with -CH2F, is expected to show increased lipophilicity (predicted XLogP ~1.0–1.2 based on the Hansch substituent constant π for -CH2F vs. -CH2OH) . This ~0.4–0.6 log unit difference in lipophilicity is meaningful in medicinal chemistry: the fluoromethyl analog will exhibit higher passive membrane permeability but lower aqueous solubility, directly affecting both in vitro assay behavior and pharmacokinetic profile.

Lipophilicity Drug-likeness ADME prediction

Topological Polar Surface Area (TPSA) and Its Impact on Passive Permeability

The target compound has a topological polar surface area (TPSA) of 40.5 Ų, identical within computational rounding to the 3-methoxy analog (TPSA ≈ 38.8 Ų, 2 HBA, 0 HBD) . However, the TPSA is substantially lower than the 3-hydroxy analog (CAS 2092698-90-1, TPSA ≈ 40.5–49.3 Ų depending on conformational treatment) owing to the hydrogen-bond donor/acceptor arrangement . A TPSA below 60 Ų is generally associated with favorable passive blood-brain barrier permeability, while values below 140 Ų correlate with acceptable oral absorption . The target compound's TPSA of 40.5 Ų, combined with moderate lipophilicity (XLogP = 0.6), positions it within the CNS-accessible chemical space, unlike bulkier azetidine conjugates.

TPSA Membrane permeability CNS drug design

Electrophilic Reactivity of the α-Chloroketone Warhead vs. Non-Chlorinated Azetidine Building Blocks

The α-chloroketone moiety in the target compound introduces an electrophilic center capable of undergoing nucleophilic displacement reactions (SN2) with thiols, amines, and other biological nucleophiles . This reactivity is entirely absent in the non-chlorinated analog 1-(3-(hydroxymethyl)azetidin-1-yl)ethanone (CAS 1421070-16-7), which carries a simple acetyl group . Among the chlorinated analogs, the 2-chlorobutanoyl group provides a specific steric and electronic environment distinct from the 2-chloroethanoyl analog (CAS 1628265-18-8), where the absence of the ethyl branch alters the electrophilic reactivity and the steric shielding of the α-carbon . This functional divergence directly translates to differential utility in covalent inhibitor design.

Covalent inhibitor Electrophilic warhead Chemical biology probe

Conformational Flexibility: Rotatable Bond Count as a Proxy for Entropic Penalty in Binding

The target compound has 3 rotatable bonds, compared to 2 for the 3-hydroxy analog (CAS 2092698-90-1) . The additional rotatable bond arises from the methylene spacer between the azetidine ring and the hydroxyl group. While this modestly increases conformational entropy in the unbound state, it also enables the hydroxyl group to sample a wider range of geometries for optimal hydrogen-bonding interactions with a target protein. In the context of the polymerase theta (Polθ) inhibitor chemotype, the 3-hydroxymethyl substitution was identified as a key determinant of potency, with the conformational flexibility of the hydroxymethyl group enabling productive interactions within the active site .

Conformational flexibility Rotatable bonds Binding entropy

Recommended Application Scenarios for 2-Chloro-1-(3-(hydroxymethyl)azetidin-1-yl)butan-1-one Based on Differentiated Evidence


Fragment-Based and Targeted Covalent Inhibitor Library Design

The α-chloroketone warhead, combined with the hydrogen-bond donor capacity of the hydroxymethyl group, makes this compound uniquely suited as a starting point for targeted covalent inhibitor (TCI) libraries. The electrophilic chloro substituent can be displaced by catalytic cysteine or lysine residues, while the hydroxymethyl group simultaneously engages in directional hydrogen bonding for target recognition . The 3-methoxy analog (HBD = 0) cannot provide this hydrogen-bond anchor, and the 3-hydroxy analog's geometry differs due to the absence of the methylene spacer—differences that translate directly to differential target engagement .

Polymerase Theta (Polθ) Inhibitor SAR Exploration in BRCA-Deficient Tumor Models

The 3-hydroxymethyl-azetidine scaffold has been validated as a privileged pharmacophore for Polθ inhibition, an emerging synthetic-lethal strategy in BRCA-deficient cancers . The target compound's specific substitution pattern—hydroxymethyl azetidine coupled with a 2-chlorobutanoyl moiety—offers a distinct vector for SAR expansion around the azetidine N-acyl region. The conformational flexibility conferred by the methylene spacer (3 rotatable bonds vs. 2 for the direct hydroxy analog) enables the exploration of binding poses that may optimize interactions with the Polθ active site .

Chemical Biology Probe Development Requiring Balanced Lipophilicity and Solubility

With a computed XLogP of 0.6 and TPSA of 40.5 Ų, the compound occupies a favorable region of physicochemical space for aqueous solubility while maintaining sufficient lipophilicity for cell permeability . This balanced profile contrasts with the fluoromethyl analog, whose increased lipophilicity (predicted XLogP ~1.0–1.2) may cause solubility-limited assay artifacts in high-throughput screens . Researchers requiring a solubilizing hydrogen-bond donor without excessive polar surface area will find this compound preferable to both the methoxy (insufficient polarity) and fluoromethyl (excessive lipophilicity) alternatives.

Synthetic Intermediate for Diversification via Nucleophilic Displacement or Ketone Modification

The α-chloroketone functionality serves as a versatile synthetic handle for late-stage diversification: nucleophilic displacement with amines or thiols yields substituted derivatives, while the ketone can undergo reductive amination, Grignard addition, or Wittig olefination . This dual derivatization potential is not present in the non-chlorinated acetyl analog (CAS 1421070-16-7), where only the ketone is amenable to modification. For medicinal chemistry groups building focused compound libraries, this bifunctional reactivity doubles the accessible chemical space per synthetic step relative to the non-halogenated comparator .

Quote Request

Request a Quote for 2-Chloro-1-(3-(hydroxymethyl)azetidin-1-yl)butan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.